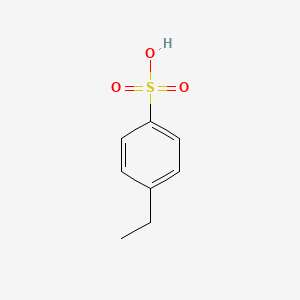

4-Ethylbenzenesulfonic acid

Cat. No. B7799602

Key on ui cas rn:

57352-34-8

M. Wt: 186.23 g/mol

InChI Key: BRIXOPDYGQCZFO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05012015

Procedure details

Iodine (5 parts) was dissolved in 96% sulfuric acid (1000 parts) and 4-ethylbenzenesulfonic acid (186 parts) was added thereto. Chlorine (about 235 parts) was introduced therein, while being stirred at a temperature of 40° to 60° C. Then, a 2,3,5-trichloro-4-ethylbenzenesulfonic acid content in the reaction mixture reached 78.3%. Successively, water (200 parts) was added to the reaction mixture so as to make a ratio of sulfuric acid to water 8:2, and the reaction mixture was subjected to steam distillation at a temperature of 160° to 200° C., thereby performing desulfonation reaction. Mixed acid consisting of 67% nitric acid (110 parts) and concentrated sulfuric acid (174 parts) was added dropwise to the desulfonation reaction product isolated from water, while being stirred at a temperature of 20° to 40° C., and the mixture was kept at that temperature for 1 to 3 hours. Thereafter, the reaction mixture was poured into water (950 parts) at a temperature of 30° C. or below. The reaction product was separated from water and then washed with water. The crude product of 2,3,5-trichloro-4-ethylnitrobenzene (220 parts) was added to a mixture of methanol (1560 parts), water (200 parts) and potassium hydroxide (240 parts), and the resulting mixture was refluxed for 4 hours. Thereafter, the reaction mixture was cooled to ambient temperature to deposit precipitate. The precipitate separated and washed with methanol and then water was placed in 20 % sulfuric acid (510 parts). The mixture was stirred for 3 hours at a temperature of 70° to 75° C., and then cooled to produce crystals of 2,4-dichloro-3-ethyl-6-nitrophenol. The crystals were collected on a filter, washed with water and then dried to obtain a desired product (141.8 parts). The over-all yield from 4-ethylbenzenesulfonic acid was found to be 60.1 %. The product had a melting point of 45.1° to 46.5° C.

Name

2,3,5-trichloro-4-ethylbenzenesulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

II.C(C1C=CC(S(O)(=O)=[O:12])=CC=1)C.ClCl.Cl[C:18]1[C:23]([Cl:24])=[C:22]([CH2:25][CH3:26])[C:21]([Cl:27])=[CH:20][C:19]=1S(O)(=O)=O.[N+:32]([O-])([OH:34])=[O:33]>S(=O)(=O)(O)O.O>[Cl:24][C:23]1[C:22]([CH2:25][CH3:26])=[C:21]([Cl:27])[CH:20]=[C:19]([N+:32]([O-:34])=[O:33])[C:18]=1[OH:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=C(C=C1)S(=O)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Seven

|

Name

|

2,3,5-trichloro-4-ethylbenzenesulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C(=C1Cl)CC)Cl)S(=O)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while being stirred at a temperature of 40° to 60° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the reaction mixture was subjected to steam distillation at a temperature of 160° to 200° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

performing desulfonation reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Mixed acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise to the desulfonation reaction product

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while being stirred at a temperature of 20° to 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction product was separated from water

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The crude product of 2,3,5-trichloro-4-ethylnitrobenzene (220 parts) was added to a mixture of methanol (1560 parts), water (200 parts) and potassium hydroxide (240 parts)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was refluxed for 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methanol

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 3 hours at a temperature of 70° to 75° C.

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

Outcomes

Product

Details

Reaction Time |

2 (± 1) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=CC(=C1CC)Cl)[N+](=O)[O-])O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |